molecular formula C17H19FN4O B11025581 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Número de catálogo: B11025581
Peso molecular: 314.36 g/mol
Clave InChI: ZHPSQSCXICORIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a cyclopenta[d]pyrimidin-4-one core fused with a piperazine ring substituted at the 4-position with a fluorophenyl group. The fluorine atom enhances metabolic stability and modulates electronic properties, while the piperazine moiety may improve solubility and binding interactions with biological targets such as matrix metalloproteinases (MMPs) .

Propiedades

Fórmula molecular

C17H19FN4O

Peso molecular

314.36 g/mol

Nombre IUPAC

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C17H19FN4O/c18-12-4-6-13(7-5-12)21-8-10-22(11-9-21)17-19-15-3-1-2-14(15)16(23)20-17/h4-7H,1-3,8-11H2,(H,19,20,23)

Clave InChI

ZHPSQSCXICORIR-UHFFFAOYSA-N

SMILES canónico

C1CC2=C(C1)N=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[d]pirimidin-1-il)-[4-(4-fluorofenil)piperazina] generalmente implica múltiples pasos. Un método común comienza con la preparación del derivado de piperazina mediante la reacción de 4-fluoroanilina con piperazina en presencia de un catalizador adecuado. Este intermedio se somete luego a ciclización con un derivado de ciclopentanona en condiciones ácidas o básicas para formar el producto final. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso a menudo se optimiza para la rentabilidad y la eficiencia, utilizando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. Los pasos de purificación, como la recristalización o la cromatografía, se emplean para obtener el producto final con la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[d]pirimidin-1-il)-[4-(4-fluorofenil)piperazina] experimenta diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

    Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución nucleófila, donde el átomo de flúor es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio en un medio ácido.

    Reducción: Borohidruro de sodio en metanol o etanol.

    Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales Productos Formados

    Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.

    Reducción: Formación de alcoholes o aminas.

    Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating neurological disorders such as depression and schizophrenia. Its unique structure allows for modulation of neurotransmitter systems that are often dysregulated in these conditions.

Case Study: Antidepressant Activity

Research has shown that compounds similar to this one exhibit antidepressant-like effects in animal models. For instance, studies using the forced swim test indicated significant reductions in immobility time, suggesting an antidepressant effect linked to serotonin and norepinephrine reuptake inhibition.

Antipsychotic Properties

In preclinical studies, the compound has been evaluated for its antipsychotic activity. It has been reported to reduce hyperactivity in rodent models, indicating potential efficacy in managing symptoms associated with schizophrenia.

Neuroprotective Effects

The neuroprotective properties attributed to this compound stem from its ability to inhibit oxidative stress and apoptosis in neuronal cells. In vitro studies have demonstrated protection against glutamate-induced toxicity, making it relevant for neurodegenerative conditions such as Alzheimer's disease.

Mecanismo De Acción

El mecanismo de acción de 4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[d]pirimidin-1-il)-[4-(4-fluorofenil)piperazina] implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenil mejora su afinidad de unión a estos objetivos, lo que lleva a la modulación de su actividad. El compuesto puede inhibir o activar ciertas vías, lo que resulta en los efectos biológicos deseados.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities
Target: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one C₁₇H₁₈FN₅O ~327.36* 4-Fluorophenyl-piperazine High solubility, MMP inhibition*
Q/4: 2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one [37] C₁₅H₁₄ClN₂OS 320.80 4-Chlorobenzyl-thioether Moderate MMP-13 selectivity
Q1/20: 2-[(4-Methylphenyl)methyl sulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one [38] C₁₅H₁₆N₂OS 272.36 4-Methylbenzyl-thioether (1UA) Lower molecular weight, crystallized
Y021-7071: 2-[4-(2-Fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one C₁₇H₁₉FN₄O 314.36 2-Fluorophenyl-piperazine Altered substituent position
2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one C₁₅H₁₃N₃O₃S 315.35 4-Nitrobenzyl-thioether Electron-withdrawing nitro group

*Note: Molecular weight for the target compound is estimated based on structural similarity to Y021-7071.

Key Observations:

Substituent Effects :

  • The 4-fluorophenyl-piperazine group in the target compound likely enhances solubility and target affinity compared to thioether-linked analogs (Q/4, Q1/20) .
  • Chlorine (Q/4) and nitro () substituents increase molecular weight and may alter binding kinetics due to steric or electronic effects.

Core Modifications: Thieno-fused analogs (e.g., 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-..., ) introduce additional rings, altering conformational flexibility and selectivity .

Actividad Biológica

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a member of the piperazine family and has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C14H17FN4O\text{C}_{14}\text{H}_{17}\text{F}\text{N}_4\text{O}

Molecular Characteristics

PropertyValue
Molecular FormulaC14H17FN4O
Molecular Weight270.31 g/mol
IUPAC Name2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
SMILESC1CN(CCN1)C2=CC=C(C=C2)F

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an antagonist at certain serotonin receptors, which is significant in the treatment of psychiatric disorders such as depression and anxiety.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit notable antidepressant effects. For instance, studies have shown that modifications in the piperazine moiety can enhance the binding affinity to serotonin receptors .
  • Antipsychotic Properties : The compound may also possess antipsychotic properties due to its ability to modulate dopaminergic pathways, which are critical in managing schizophrenia and other psychotic disorders .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases, possibly through the inhibition of oxidative stress pathways .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of similar compounds:

  • Study on Antidepressant Effects : A study published in 2020 demonstrated that derivatives of piperazine significantly reduced depressive-like behavior in rodent models when tested against standard antidepressants . The compound's ability to modulate serotonin levels was highlighted as a key factor.
  • Antipsychotic Evaluation : Another research effort focused on evaluating the antipsychotic potential of piperazine derivatives. The results indicated that certain modifications could enhance efficacy against dopaminergic receptor antagonism .
  • Neuroprotective Studies : A recent investigation into neuroprotective agents found that compounds structurally related to this one showed a marked reduction in neuronal cell death in vitro when exposed to neurotoxic agents .

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

ParameterCondition ()Adaptation for Target Compound
SolventDichloromethaneTetrahydrofuran (polar aprotic)
BaseNaOHK₂CO₃ (milder conditions)
Reaction Temperature25°C (ambient)50°C (enhance nucleophilicity)

Basic Question: How can researchers ensure accurate structural characterization of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy : Assign peaks for the fluorophenyl (¹⁹F NMR) and piperazine protons (¹H NMR δ ~3.0-3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₀FN₅O) with <2 ppm error.
  • X-ray Crystallography : Resolve cyclopenta[d]pyrimidinone ring conformation if single crystals are obtainable .

Q. Table 2: Recommended Analytical Techniques

TechniqueCritical ParametersReference Evidence
¹H/¹³C NMRCDCl₃ or DMSO-d6 solvent; 400+ MHz
HPLC-PDAC18 column, acetonitrile/water gradient

Advanced Question: What experimental designs are suitable for evaluating its pharmacological selectivity?

Methodological Answer:
Adopt a split-plot design (as in ) to test multiple variables:

  • Primary Plots : Target receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂).
  • Subplots : Dose-response curves (e.g., 1 nM–10 μM).
  • Replicates : 4 replicates per group to ensure statistical power .

Q. Key Steps :

In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]spiperone for D₂).

Selectivity Index : Calculate IC₅₀ ratios against off-target receptors .

Advanced Question: How should researchers assess environmental fate and biodegradation pathways?

Methodological Answer:
Follow the framework in ’s INCHEMBIOL project:

Physicochemical Properties : LogP (lipophilicity), water solubility.

Biotic/Abiotic Degradation : Aerobic/anaerobic microbial assays; photolysis under UV light .

Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality tests.

Q. Table 3: Environmental Study Phases

PhaseMethodologyDuration
Laboratory AnalysisHydrolysis at pH 4, 7, 9; TOC analysis6 months
Field SimulationSoil microcosms with LC-MS monitoring12 months

Advanced Question: How can contradictory data in receptor binding studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability. Mitigate by:

  • Standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and buffer conditions.
  • Positive Controls : Include reference ligands (e.g., ketanserin for 5-HT₂A) to normalize results .
  • Meta-Analysis : Compare datasets across studies using Cohen’s d for effect size consistency.

Basic Question: What safety protocols are critical during handling?

Methodological Answer:
Follow hazard codes from :

  • Personal Protective Equipment (PPE) : Gloves (H310 skin toxicity), goggles (H318 eye damage).
  • Ventilation : Use fume hoods for airborne particulates (P261 precautionary code) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing.

Advanced Question: What strategies improve target selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Identify key interactions (e.g., hydrogen bonding with Ser159 in 5-HT₁A).
  • Substituent Modification : Replace 4-fluorophenyl with bulkier groups (e.g., 2-naphthyl) to sterically hinder off-target binding .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align piperazine nitrogen vectors with receptor pockets.

Advanced Question: How can degradation products be identified under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • LC-MS/MS Analysis : Monitor m/z shifts indicative of hydrolysis (e.g., loss of piperazine moiety) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.